Physicochemical Profiling and Solubility Dynamics of 4-Acetyl-1-methylpyridin-2(1H)-one: A Technical Guide
Physicochemical Profiling and Solubility Dynamics of 4-Acetyl-1-methylpyridin-2(1H)-one: A Technical Guide
Molecular Architecture and Structural Causality
4-Acetyl-1-methylpyridin-2(1H)-one (CAS: 27330-27-4) is a specialized nitrogen-containing heterocycle frequently utilized as a critical building block in pharmaceutical synthesis and fragment-based drug discovery . As a highly functionalized pyridone, its specific structural modifications—namely N-methylation and C4-acetylation—dictate its physicochemical behavior, solubility profile, and downstream synthetic utility.
In unmethylated 2-pyridones, the molecule exists in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. The Causality of N-Methylation: By replacing the hydrogen atom on the nitrogen with a methyl group, the molecule is permanently locked into the lactam state. This critical modification eliminates the primary hydrogen bond donor (HBD) capacity of the ring. Consequently, the crystal lattice energy is significantly lowered compared to its unmethylated counterpart, which directly enhances its thermodynamic solubility in both aqueous and polar organic media. Furthermore, the acetyl group at the 4-position introduces a secondary hydrogen bond acceptor (HBA) and an electrophilic center, making the molecule highly versatile for condensation reactions [1].
Quantitative Physicochemical Properties
Understanding the baseline physicochemical parameters is mandatory for downstream formulation and assay development. The table below summarizes the core properties of 4-Acetyl-1-methylpyridin-2(1H)-one, bridging theoretical metrics with practical implications.
| Property | Value | Implication / Causality |
| Chemical Name | 4-Acetyl-1-methylpyridin-2(1H)-one | Standard IUPAC nomenclature. |
| CAS Number | 27330-27-4 | Unique numerical identifier. |
| Molecular Formula | C₈H₉NO₂ | Indicates a low molecular weight fragment[1]. |
| Molecular Weight | 151.16 g/mol | Highly favorable for fragment-based drug design (FBDD). |
| LogP (Octanol/Water) | 0.58790 | Moderately hydrophilic; ensures excellent aqueous solubility while maintaining sufficient lipophilicity for passive membrane diffusion [2]. |
| H-Bond Donors (HBD) | 0 | Lowers the desolvation penalty during membrane permeation. |
| H-Bond Acceptors (HBA) | 2 (Carbonyl oxygens) | Facilitates robust hydration in aqueous media. |
| Rotatable Bonds | 1 (Acetyl group) | Low conformational entropy loss upon target binding. |
Solubility Profile and Thermodynamic Behavior
With a calculated LogP of approximately 0.58790[2], 4-Acetyl-1-methylpyridin-2(1H)-one occupies an optimal "sweet spot" in physicochemical space. It is highly soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which are standard vehicles for in vitro biological assays.
In aqueous buffers (pH 1.2 to 7.4), the molecule remains entirely neutral. The pyridone nitrogen is non-basic due to the strong delocalization of its lone pair into the adjacent carbonyl group. Consequently, its aqueous solubility is pH-independent, driven entirely by dipole-dipole interactions and hydrogen bonding between the dual carbonyl acceptors and surrounding water molecules.
Caption: Logical relationship between structural features and physicochemical behavior.
Experimental Workflows: Self-Validating Protocols
To rigorously quantify the solubility and lipophilicity of this compound, the following self-validating protocols must be employed. As a Senior Application Scientist, I emphasize that these methods are specifically designed to eliminate common laboratory artifacts such as supersaturation and phase-volume shifts.
Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the true equilibrium solubility of 4-Acetyl-1-methylpyridin-2(1H)-one in phosphate-buffered saline (PBS, pH 7.4).
Step-by-Step Methodology:
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Solid Addition: Weigh approximately 10 mg of 4-Acetyl-1-methylpyridin-2(1H)-one into a 1.5 mL glass HPLC vial. Causality: A visible excess of solid must be present to ensure the solution reaches thermodynamic saturation rather than kinetic dissolution.
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Buffer Addition: Add 500 µL of PBS (pH 7.4).
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Equilibration: Seal the vial and place it in a thermomixer set to 37°C at 800 rpm for 24 hours. Causality: 24 hours of agitation provides sufficient time for the solid-liquid boundary layer to reach equilibrium, overcoming any kinetic barriers to dissolution.
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Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C. Causality: High-speed centrifugation pellets undissolved micro-particulates that could otherwise artificially inflate the measured concentration if analyzed directly.
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Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter (pre-warmed to 37°C). Causality: Pre-warming the filter prevents premature precipitation of the solute upon contact with a cold surface.
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Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a standard curve prepared in pure DMSO.
Caption: Workflow for determining thermodynamic aqueous solubility via the shake-flask method.
Protocol 2: Partition Coefficient (LogP) Determination
Objective: To validate the theoretical LogP (0.58790) experimentally.
Step-by-Step Methodology:
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Solvent Pre-saturation: Vigorously mix equal volumes of 1-octanol and water for 24 hours, then allow them to separate completely. Causality: Pre-saturating the phases prevents volume changes during the actual experiment, which would skew the final concentration ratio.
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Stock Preparation: Dissolve 1 mg of 4-Acetyl-1-methylpyridin-2(1H)-one in 1 mL of the pre-saturated octanol phase.
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Partitioning: Combine 500 µL of the spiked octanol with 500 µL of pre-saturated water in a microcentrifuge tube.
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Mixing: Vortex for 5 minutes, then shake at 25°C for 2 hours to ensure complete distribution between phases.
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Separation: Centrifuge at 5,000 × g for 10 minutes to break any micro-emulsions at the interface.
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Analysis: Carefully sample both the octanol and water phases. Quantify the concentration in each phase using HPLC-UV. Calculate LogP as log₁₀([Octanol]/[Water]).
References
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Sigma-Aldrich. "4-Acetyl-1-methylpyridin-2(1h)-one Product Page". Sigmaaldrich.cn. Available at: [Link]
